molecular formula C15H12Cl2N4O2S B2504041 1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea CAS No. 1021051-73-9

1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

Cat. No. B2504041
CAS RN: 1021051-73-9
M. Wt: 383.25
InChI Key: RVYPPKFUCRZAFQ-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a useful research compound. Its molecular formula is C15H12Cl2N4O2S and its molecular weight is 383.25. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antitumor Properties : The synthesis of novel 4,5‐disubstituted thiazolyl urea derivatives, including the specified compound, has shown promising results in antitumor activities. These compounds were synthesized through the reaction of amino-substituted thiazoles with dichloro-isocyanatobenzene, and their structures were confirmed by various analytical techniques (Ling et al., 2008).

  • Antimicrobial Applications : Similarly, derivatives synthesized from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde have shown significant antimicrobial properties, indicating the broad-spectrum potential of these compounds in treating various infections (Ladani et al., 2009).

Chemical Characterization and Applications

  • Structural Analysis : Detailed structural and conformational analyses of various derivatives of the compound have been performed using techniques like X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These studies not only elucidate the molecular structure but also provide insights into the intermolecular interactions and crystal packing features, which are crucial for understanding the chemical behavior and reactivity of these compounds (Nagarajaiah & Begum, 2015).

  • Reactivity and Synthesis of Derivatives : The reactivity of the compound with various agents leading to the synthesis of a range of derivatives has been a key area of research. These derivatives have shown a plethora of chemical and biological activities, contributing to the compound's versatility in scientific research (Kulakov et al., 2009).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O2S/c1-7-6-24-15-18-8(2)12(13(22)21(7)15)20-14(23)19-11-4-3-9(16)5-10(11)17/h3-6H,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYPPKFUCRZAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

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